IdCTP - 31747-59-8

IdCTP

Catalog Number: EVT-1554474
CAS Number: 31747-59-8
Molecular Formula: C9H15IN3O13P3
Molecular Weight: 593.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-iododeoxycytidine triphosphate is a 2'-deoxycytidine phosphate that is 2'-deoxycytidine-5'-triphosphate in which the hydrogen at position 5 on the cytosine ring is replaced by iodine. It is a 2'-deoxycytidine phosphate and an organoiodine compound. It derives from a dCTP.
Synthesis Analysis

IdCTP can be synthesized using various methods, primarily focusing on chemical modifications of existing nucleotides or through enzymatic pathways.

Chemical Synthesis: This approach typically involves the iodination of cytidine triphosphate. The process requires careful control of reaction conditions to ensure the selective introduction of iodine at the 2-position of the cytosine base without affecting other functional groups.

Enzymatic Synthesis: Utilizing enzymes such as terminal deoxynucleotidyl transferase (TdT), IdCTP can be incorporated into DNA strands. This method allows for more precise control over nucleotide incorporation, as TdT can add nucleotides to the 3' end of a growing DNA strand without requiring a template .

Recent advancements in microfluidic devices have also been explored to facilitate the synthesis of IdCTP by enabling controlled environments for enzymatic reactions, which can optimize reaction yields and minimize by-products .

Molecular Structure Analysis

The molecular structure of IdCTP consists of a deoxyribose sugar, a cytosine base with an iodine atom at the 2-position, and three phosphate groups. The structural formula can be represented as follows:

  • Base: 2-iodo-2-deoxycytidine
  • Sugar: Deoxyribose
  • Phosphate Groups: Triphosphate (three phosphate groups linked together)

Data regarding its molecular weight is approximately 361.19 g/mol, and its empirical formula is C10_{10}H12_{12}I N3_{3}O13_{13}P3_{3}. The presence of iodine significantly influences its biochemical properties compared to natural nucleotides .

Chemical Reactions Analysis

IdCTP participates in several chemical reactions, particularly in the context of DNA synthesis and modification:

  1. Incorporation into DNA: IdCTP can be incorporated into DNA strands during replication or synthesis processes facilitated by DNA polymerases. This incorporation can lead to unique properties in the resulting DNA molecules, such as altered binding affinities or stability.
  2. Base Pairing Properties: Due to its structural modifications, IdCTP may exhibit different base pairing characteristics compared to standard cytidine triphosphate. This can influence transcription processes and lead to the generation of novel RNA products during transcription termination studies .
  3. Reactivity with Enzymes: The presence of iodine may affect how IdCTP interacts with various polymerases and enzymes involved in nucleic acid metabolism. Understanding these interactions is crucial for designing experiments that utilize this compound effectively .
Mechanism of Action

The mechanism by which IdCTP exerts its effects primarily revolves around its incorporation into nucleic acids during replication or transcription processes. When incorporated into DNA by polymerases like TdT, it alters the properties of the resulting DNA strand:

  • Transcription Termination: Studies have shown that the presence of IdCTP can lead to new transcription products due to its influence on RNA polymerase activity, potentially causing premature termination or changes in transcript length .
  • Stability and Binding Affinity: The iodine atom may enhance or reduce the stability of base pairing within DNA structures, affecting how tightly DNA strands bind to complementary sequences.

Understanding these mechanisms is essential for leveraging IdCTP in therapeutic applications or research settings focused on gene expression modulation .

Physical and Chemical Properties Analysis

IdCTP exhibits several notable physical and chemical properties:

Quantitative analyses have shown that IdCTP's reactivity with enzymes varies based on environmental conditions such as pH and ionic strength, which are crucial for optimizing experimental protocols .

Applications

IdCTP has numerous scientific applications:

  • Nucleic Acid Synthesis: It is widely used in laboratory settings for synthesizing modified DNA strands that require specific properties not achievable with natural nucleotides.
  • Gene Editing and Therapy: As a nucleotide analog, it holds potential for use in gene editing technologies where precise modifications are necessary.
  • Research on Transcription Dynamics: Studies involving IdCTP contribute to understanding transcription mechanisms and how nucleotide modifications influence RNA synthesis.
Introduction to Immune Deficiency Cellular Therapy Program (IdCTP)

Historical Evolution and Programmatic Objectives of IdCTP

The Immune Deficiency Cellular Therapy Program (IdCTP) emerged from decades of foundational research in immunology and hematopoietic cell transplantation. Established formally at the National Institutes of Health (NIH), this program represents a convergence of three critical scientific trajectories: the advent of allogeneic transplantation in the 1960s, the rise of gene therapy in the 1990s, and recent breakthroughs in molecular diagnostics [10]. Historically, treatment of severe inherited immune deficiencies relied on hematopoietic stem cell transplantation (HSCT) with variable outcomes due to heterogeneous protocols. The IdCTP was designed to address this fragmentation by creating standardized, collaborative frameworks for accelerating cellular therapies [1].

The program's core objectives are multifaceted:

  • Accelerate translational research by integrating basic science with clinical applications, specifically targeting genetic diseases like severe combined immunodeficiency (SCID) and GATA2 deficiency [1].
  • Develop genotype-specific therapies through molecular profiling, enabling tailored conditioning regimens and cellular products [6].
  • Establish multidisciplinary solutions for complications such as graft-versus-host disease (GVHD) and cytokine release syndromes, which transcend individual diseases [1].
  • Train next-generation specialists through dedicated fellowships and junior investigator programs, ensuring continuity in the field [1].

A pivotal milestone was the 2014 multi-institutional study led by Dr. Sung-Yun Pai, which analyzed transplantation outcomes for SCID across 33 North American centers. This work demonstrated how genetic subtypes (e.g., IL2RG vs. RAG mutations) demand personalized approaches—a principle now embedded in IdCTP trials [6] [4].

Table 1: Active IdCTP Clinical Trials for Genetic Immune Disorders

Trial IDFocusTherapeutic ApproachLead Researcher
20-C-0070Inborn Errors of ImmunityAllogeneic HSCTSung-Yun Pai, M.D.
13-C-0132GATA2 DeficiencyHSCT with Briquilimab-Based ConditioningDennis D. Hickstein, M.D.
10-C-0174DOCK8 DeficiencyReduced-Intensity HSCTNIAID Collaborators
NCT03311503X-linked SCIDIL2RG Gene TherapySung-Yun Pai, M.D.
000404VEXAS SyndromeAllogeneic HSCTAjoy Dias, M.D.

Scope and Significance in Treating Genetic Immune Disorders

IdCTP targets a spectrum of rare genetic disorders characterized by defective immune cell development or function. Its scope encompasses both well-defined entities and newly characterized syndromes:

  • Severe Combined Immunodeficiency (SCID): IdCTP research has refined subclassification based on genotype-phenotype correlations. For example, Artemis-deficient SCID requires more intensive conditioning than IL2RG-deficient SCID due to differences in DNA repair pathways [4] [6].
  • Wiskott-Aldrich Syndrome (WAS) and DOCK8 Deficiency: These cytoskeletal disorders cause combined immunodeficiency and autoimmunity. IdCTP trials investigate lentiviral gene therapy (for WAS) and optimized HSCT approaches (for DOCK8) to restore immune synapse function [6].
  • GATA2 Deficiency: A bone failure syndrome with high risk of myeloid transformation. IdCTP studies focus on preemptive transplantation and mutation-specific conditioning to prevent progression to leukemia [1].
  • Primary Immune Regulatory Disorders (PIRD): Including VEXAS syndrome, where somatic mutations drive autoinflammation. The phase II transplant trial (NCT ID: 000404) aims to eradicate mutant hematopoietic clones [1].

The program's significance lies in its transformative impact on survival and immune reconstitution. Prior to coordinated consortia like IdCTP and PIDTC, 5-year survival for SCID ranged from 60–80%. Current IdCTP-affiliated trials achieve >90% survival for select genotypes through early diagnosis (via newborn screening) and genotype-adapted protocols [3] [4]. Mechanistic studies embedded in these trials reveal critical insights:

  • B-cell reconstitution patterns differ by genetic subtype post-HSCT, influencing long-term immunoglobulin replacement needs [4].
  • T-cell receptor diversity, measured via spectratyping, predicts functional immunity and correlates with reduced infection rates [4].
  • Cytokine dynamics in hyperinflammatory syndromes inform targeted interventions (e.g., JAK inhibitors for GVHD) [1].

Table 2: Key Research Findings from IdCTP-Associated Studies

DisorderKey FindingClinical ImpactSource
SCIDGenotype dictates engraftment requirementsPersonalization of conditioning intensity [4]
Chronic Granulomatous Disease (CGD)Oxidase activity restoration >90% post-gene therapyCurative potential without GVHD risk [1]
DOCK8 DeficiencyReduced-intensity HSCT achieves 85% survivalLower toxicity vs. myeloablative regimens [1]
GATA2Somatic mutations predict myeloid transformationGuides timing of preemptive HSCT [1]

Institutional Frameworks and Collaborative Networks

The IdCTP operates within a multi-institutional ecosystem that leverages expertise across NIH institutes, academic medical centers, and global consortia. Its structure comprises three interdependent frameworks:

NIH Infrastructure

Based at the Center for Cancer Research (NCI) and collaborating with the National Institute of Allergy and Infectious Diseases (NIAID), the IdCTP utilizes shared resources like the Clinical Research Center in Bethesda. This facility supports phase I/II trials with dedicated apheresis, vector production, and immune monitoring units [1] [6]. Dr. Sung-Yun Pai leads the program, coordinating with principal investigators like Dr. Dennis D. Hickstein (GATA2 research) and Dr. Steven Pavletic (GVHD programs) [1].

National and International Consortia

  • Primary Immune Deficiency Treatment Consortium (PIDTC): A network of 47 North American centers standardizing protocols for SCID, CGD, and WAS. The PIDTC’s retrospective/prospective natural history studies (e.g., protocol 6901 for SCID) provide the largest longitudinal datasets informing IdCTP trials [3] [4].
  • Rare Diseases Clinical Research Network (RDCRN): Facilitates data sharing and regulatory support through its Data Management and Coordinating Center [4].
  • Global Health Partnerships: IdCTP collaborates with the European-African EDCTP Networks to extend research capacity in sub-Saharan Africa, particularly for genetic disorders prevalent in certain populations (e.g., Artemis-deficient SCID in Navajo communities) [2] [7].

Advocacy and Training Integration

Patient advocacy groups like the Immune Deficiency Foundation (IDF) participate in IdCTP priority-setting, ensuring research addresses patient-centered outcomes such as quality of life and long-term immunity [3]. Training programs are embedded within the IdCTP framework, including:

  • Fellowships for postdoctoral researchers in cellular therapy [1].
  • Junior Investigator Awards to catalyze innovative pilot projects (e.g., B-cell reconstitution studies) [4].
  • Annual Scientific Workshops that foster collaboration between basic scientists, clinicians, and advocacy groups [4].

Table 3: Global Collaborative Networks Enhancing IdCTP Research

NetworkRoleKey Contributions
PIDTCStandardized protocols across 47 centersNatural history data; genotype-specific treatment guidelines
EDCTP Regional NetworksCapacity-building in AfricaLaboratory accreditation; training for genetic disorder management
USIDNET RegistryPatient registry with >3,000 entriesPrevalence estimates; clinical phenotyping data
RDCRNData coordinationCentralized biorepositories; statistical support

Comprehensive Terminological Index

Table 4: Key Terms and Acronyms in Cellular Therapy for Immune Deficiencies

Term/AcronymFull DesignationContextual Relevance
IdCTPImmune Deficiency Cellular Therapy ProgramNIH program for advanced cellular therapies
HSCTHematopoietic Stem Cell TransplantationCurative option for SCID, CGD, WAS
SCIDSevere Combined ImmunodeficiencyPrimary focus of IdCTP prospective trials
PIDTCPrimary Immune Deficiency Treatment ConsortiumClinical research network informing IdCTP
GVHDGraft-Versus-Host DiseaseMultidisciplinary research area within IdCTP
DOCK8Dedicator of Cytokinesis 8Target of reduced-intensity HSCT protocols
PIRDPrimary Immune Regulatory DisordersEmerging focus of transplant/gene therapy
RDCRNRare Diseases Clinical Research NetworkData coordination infrastructure

The IdCTP exemplifies how coordinated scientific frameworks can transform the landscape of genetic immune disorders. By unifying molecular insights, clinical trial innovation, and global collaboration, it advances the frontier of precision cellular therapies.

Properties

CAS Number

31747-59-8

Product Name

IdCTP

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H15IN3O13P3

Molecular Weight

593.05 g/mol

InChI

InChI=1S/C9H15IN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

OOMLBPVHGFQCCL-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

5-iodocytosine deoxyribonucleoside triphosphate
IdCTP

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.